molecular formula C6H7BrO2 B13049426 3-Bromocyclopent-1-ene-1-carboxylic acid

3-Bromocyclopent-1-ene-1-carboxylic acid

Cat. No.: B13049426
M. Wt: 191.02 g/mol
InChI Key: QZBDGEDSZVCVIH-UHFFFAOYSA-N
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Description

3-Bromocyclopent-1-ene-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol . This compound is characterized by the presence of a bromine atom attached to a cyclopentene ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocyclopent-1-ene-1-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of cyclopentene followed by carboxylation. The bromination step typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromocyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromocyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

    Cyclopent-1-ene-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.

    3-Chlorocyclopent-1-ene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    3-Iodocyclopent-1-ene-1-carboxylic acid:

Uniqueness: 3-Bromocyclopent-1-ene-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

3-bromocyclopentene-1-carboxylic acid

InChI

InChI=1S/C6H7BrO2/c7-5-2-1-4(3-5)6(8)9/h3,5H,1-2H2,(H,8,9)

InChI Key

QZBDGEDSZVCVIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1Br)C(=O)O

Origin of Product

United States

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